5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at the 4-position with a carboxamide moiety. The carboxamide’s nitrogen is linked to a 4-(trifluoromethyl)phenyl group, while the triazole’s 5-position bears an amino group. Notably, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxazole and ethoxyphenyl moieties may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6O3/c1-3-34-18-7-5-4-6-16(18)22-29-17(13(2)35-22)12-32-20(27)19(30-31-32)21(33)28-15-10-8-14(9-11-15)23(24,25)26/h4-11H,3,12,27H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSXXCCRPBYJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an oxazole ring, a triazole ring, and various functional groups, suggests diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.4 g/mol. Key structural features include:
- Amino Group : Contributes to hydrogen bonding.
- Carboxamide Group : Enhances solubility and reactivity.
- Oxazole and Triazole Rings : Essential for biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21F3N6O3 |
| Molecular Weight | 436.4 g/mol |
| LogP | 2.9785 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 94.62 Ų |
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of multiple functional groups allows for diverse interactions through:
- Hydrogen bonding
- Hydrophobic interactions
These interactions may lead to various pharmacological effects, including anti-inflammatory and immunomodulatory activities.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Immunosuppressive Effects : Similar compounds have shown the ability to inhibit humoral immune responses and modulate T-cell activity in vivo and in vitro studies .
- Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha .
- Antimicrobial Properties : Potential applications in developing antimicrobial agents have been noted due to structural similarities with known active compounds.
Study 1: Immunomodulatory Effects
A study exploring the immunomodulatory properties of oxazole derivatives demonstrated that compounds with similar structures could significantly alter immune responses in murine models. These compounds inhibited antibody production while promoting regulatory T-cell generation, indicating a dual role in immune modulation .
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, derivatives of triazole compounds were shown to effectively reduce carrageenan-induced edema in mice. The mechanism was linked to the inhibition of inflammatory mediators such as IL-1β and TNF-alpha .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Immunosuppression | Inhibition of antibody production; modulation of T-cell responses |
| Anti-inflammatory | Reduction of edema; inhibition of pro-inflammatory cytokines |
| Antimicrobial | Potential for development into new antimicrobial agents |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A common method for synthesizing triazoles.
- Functional Group Modifications : Incorporating various substituents to enhance biological activity.
Synthesis Overview
The synthesis process requires careful control over reaction conditions, including temperature and solvent choice (often polar aprotic solvents like DMF or DMSO). Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,2,3-triazole-4-carboxamide scaffold but differ in substituents, leading to variations in pharmacological properties:
Substituent Variations on the Triazole Core
Structural Insights :
- Aryl Substituents : The 4-(trifluoromethyl)phenyl group in the target compound may enhance binding affinity to hydrophobic pockets compared to dichloro- or methoxy-substituted analogs .
Modifications to the Carboxamide Side Chain
Functional Insights :
- Trifluoromethyl vs.
- Bulkier Side Chains : The oxazole-containing R1 in the target compound may limit off-target interactions compared to simpler carbamoylmethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
